molecular formula C24H20FNO4 B12979816 methyl (3R,3aR)-2-benzoyl-3-[(4-fluorophenyl)methyl]-4-methylidene-5-oxo-1,3a-dihydrocyclopenta[c]pyrrole-3-carboxylate

methyl (3R,3aR)-2-benzoyl-3-[(4-fluorophenyl)methyl]-4-methylidene-5-oxo-1,3a-dihydrocyclopenta[c]pyrrole-3-carboxylate

Cat. No.: B12979816
M. Wt: 405.4 g/mol
InChI Key: OAFVCCUNRXBEEH-XUZZJYLKSA-N
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Description

Methyl (1R,6aR)-2-benzoyl-1-(4-fluorobenzyl)-6-methylene-5-oxo-1,2,3,5,6,6a-hexahydrocyclopenta[c]pyrrole-1-carboxylate is a complex organic compound with a unique structure that includes a benzoyl group, a fluorobenzyl group, and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,6aR)-2-benzoyl-1-(4-fluorobenzyl)-6-methylene-5-oxo-1,2,3,5,6,6a-hexahydrocyclopenta[c]pyrrole-1-carboxylate can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Paal-Knorr pyrrole synthesis and Friedel-Crafts acylation reactions, as well as the use of high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions of fluorinated compounds with biological systems. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a potential candidate for the development of new drugs.

Industry

In industry, this compound can be used as a precursor for the synthesis of advanced materials

Mechanism of Action

The mechanism of action of Methyl (1R,6aR)-2-benzoyl-1-(4-fluorobenzyl)-6-methylene-5-oxo-1,2,3,5,6,6a-hexahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to interact with biological targets, while the benzoyl and methylene groups allow for the formation of specific interactions with proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,6aR)-2-benzoyl-1-(4-fluorobenzyl)-6-methylene-5-oxo-1,2,3,5,6,6a-hexahydrocyclopenta[c]pyrrole-1-carboxylate is unique due to its combination of a benzoyl group, a fluorobenzyl group, and a methylene group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

IUPAC Name

methyl (3R,3aR)-2-benzoyl-3-[(4-fluorophenyl)methyl]-4-methylidene-5-oxo-1,3a-dihydrocyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C24H20FNO4/c1-15-20(27)12-18-14-26(22(28)17-6-4-3-5-7-17)24(21(15)18,23(29)30-2)13-16-8-10-19(25)11-9-16/h3-12,21H,1,13-14H2,2H3/t21-,24+/m0/s1

InChI Key

OAFVCCUNRXBEEH-XUZZJYLKSA-N

Isomeric SMILES

COC(=O)[C@]1([C@H]2C(=C)C(=O)C=C2CN1C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F

Canonical SMILES

COC(=O)C1(C2C(=C)C(=O)C=C2CN1C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F

Origin of Product

United States

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